molecular formula C4H7BrF2Si B15170918 CID 78068918

CID 78068918

Cat. No.: B15170918
M. Wt: 201.08 g/mol
InChI Key: IPRJOMGNJGFHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its isolation and characterization likely involve advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as illustrated in Figure 1 of , which highlights CID content across distillation fractions . However, the absence of direct structural data in the provided materials limits a definitive classification.

Properties

Molecular Formula

C4H7BrF2Si

Molecular Weight

201.08 g/mol

InChI

InChI=1S/C4H7BrF2Si/c5-2-1-3-8-4(6)7/h4H,1-3H2

InChI Key

IPRJOMGNJGFHLS-UHFFFAOYSA-N

Canonical SMILES

C(C[Si]C(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068918 involves the formation of a macrocyclic structure that selectively inhibits the interaction between cyclin A and cyclin B. The synthetic route typically includes the following steps:

    Formation of the Macrocycle: The initial step involves the cyclization of a linear precursor to form the macrocyclic core.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.

    Continuous Flow Chemistry: For improved efficiency and scalability, continuous flow reactors may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78068918 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific functional groups with others to enhance activity or selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with modified functional groups that can potentially enhance its biological activity and selectivity.

Scientific Research Applications

CID 78068918 has a wide range of scientific research applications, including:

Mechanism of Action

CID 78068918 exerts its effects by selectively inhibiting the interaction between cyclin A and cyclin B, which are essential for cell cycle progression. By disrupting this interaction, the compound effectively halts cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78068918, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, biological activity, and analytical characterization.

Table 1: Comparative Analysis of this compound and Oscillatoxin Derivatives
Parameter This compound (Hypothetical) Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389)
Molecular Formula Not available C32H46O8 C33H48O8
Molecular Weight Not available 558.7 g/mol 572.7 g/mol
Functional Groups Likely hydroxyl, methyl groups* Epoxide, hydroxyl, ester Methylated epoxide, hydroxyl, ester
Biological Activity Hypothesized cytotoxicity* Cytotoxic, tumor-inhibitory Enhanced membrane permeability
Analytical Methods GC-MS, vacuum distillation LC-MS, NMR LC-MS, X-ray crystallography


*Inferred from chromatographic behavior in and structural analogs in .

Key Findings from Comparative Studies

Structural Modifications and Bioactivity: Oscillatoxin derivatives () demonstrate that methylation (e.g., 30-methyl-oscillatoxin D) enhances lipid solubility and cellular uptake compared to non-methylated analogs . If this compound shares similar modifications, it may exhibit improved bioavailability or target engagement. Substitutions in hydroxyl or epoxide groups (common in oscillatoxins) correlate with cytotoxicity . This compound’s bioactivity, if analogous, could depend on similar functional moieties.

Analytical Characterization :

  • This compound was analyzed via GC-MS (), whereas oscillatoxins typically require liquid chromatography-mass spectrometry (LC-MS) due to their higher molecular weight and polarity . This suggests this compound may be a smaller, more volatile compound.

Synthetic Accessibility :

  • Compounds like CID 185389 (30-methyl-oscillatoxin D) are synthesized through regioselective methylation, a process requiring precise catalytic conditions . If this compound is synthetic, its production might involve analogous steps, as described in for related heterocycles .

Thermodynamic and Solubility Profiles: highlights the impact of molecular weight on solubility and application range . If this compound has a lower molecular weight (inferred from GC-MS compatibility), it may exhibit better solubility and broader pharmacokinetic applicability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.